molecular formula C7H5Cl3O B1471089 1,2-Dichloro-4-(chloromethoxy)benzene CAS No. 94637-84-0

1,2-Dichloro-4-(chloromethoxy)benzene

Cat. No.: B1471089
CAS No.: 94637-84-0
M. Wt: 211.5 g/mol
InChI Key: WTHHCOROBIAQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-4-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Cl3O. It is characterized by the presence of two chlorine atoms and a chloromethoxy group attached to a benzene ring. This compound is used in various chemical processes and has significant applications in scientific research and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 1,2-dichloro-4-(chloromethoxy)benzene involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-(chloromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dichloro-4-(chloromethoxy)benzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1,2-Dichloro-4-(chloromethoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1,2-dichloro-4-(chloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHHCOROBIAQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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